Desethyl Amiodarone Hydrochloride
Desethyl Amiodarone Hydrochloride
Amiodarone is a class III antiarrhythmic agent, in that it prolongs both cardiac action potential and refractoriness by blocking potassium currents. It inhibits the voltage-gated potassium channel hERG, also known as KCNH2, with an IC50 value of 1 µM. In humans, cytochrome P450 3A is involved in the metabolism of amiodarone. N-Desethylamiodarone is the major, active metabolite of amiodarone. This compound has been used as an analytical reference standard for quantifying amiodarone in plasma samples.
Brand Name:
Vulcanchem
CAS No.:
96027-74-6
VCID:
VC20826849
InChI:
InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H
SMILES:
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl
Molecular Formula:
C23H26ClI2NO3
Molecular Weight:
653.7 g/mol
Desethyl Amiodarone Hydrochloride
CAS No.: 96027-74-6
Cat. No.: VC20826849
Molecular Formula: C23H26ClI2NO3
Molecular Weight: 653.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Amiodarone is a class III antiarrhythmic agent, in that it prolongs both cardiac action potential and refractoriness by blocking potassium currents. It inhibits the voltage-gated potassium channel hERG, also known as KCNH2, with an IC50 value of 1 µM. In humans, cytochrome P450 3A is involved in the metabolism of amiodarone. N-Desethylamiodarone is the major, active metabolite of amiodarone. This compound has been used as an analytical reference standard for quantifying amiodarone in plasma samples. |
|---|---|
| CAS No. | 96027-74-6 |
| Molecular Formula | C23H26ClI2NO3 |
| Molecular Weight | 653.7 g/mol |
| IUPAC Name | (2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride |
| Standard InChI | InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H |
| Standard InChI Key | OCQPMJVGWGJLLG-UHFFFAOYSA-N |
| SMILES | CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl |
| Canonical SMILES | CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl |
| Appearance | Assay:≥95%A crystalline solid |
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